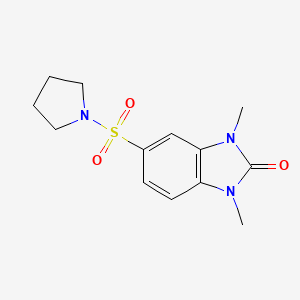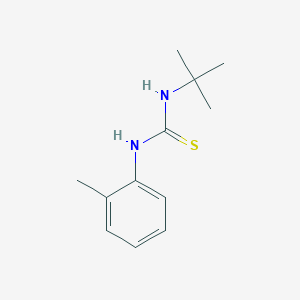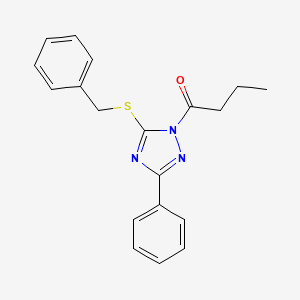![molecular formula C18H23OP B5759791 isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
isobutyl[bis(2-methylphenyl)]phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl[bis(2-methylphenyl)]phosphine oxide, commonly known as Cyphenothrin, is a synthetic insecticide that belongs to the pyrethroid family. It is widely used in agriculture and household pest control due to its effectiveness against a broad range of insects. The purpose of
作用机制
Cyphenothrin acts as a neurotoxin by binding to the sodium channels in the nervous system of insects, leading to hyperexcitation and paralysis. It disrupts the normal functioning of the nervous system, leading to death of the insect.
Biochemical and Physiological Effects:
Cyphenothrin has been found to have a low toxicity to mammals and birds. However, it can cause skin irritation and respiratory problems in humans if exposed to high concentrations. It has also been found to have a toxic effect on aquatic organisms, including fish and invertebrates.
实验室实验的优点和局限性
Cyphenothrin has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level, making it a reliable and consistent insecticide. It is also highly effective against a broad range of insects, making it a versatile tool for insect research. However, Cyphenothrin has some limitations for lab experiments. It has a short residual effect, meaning that it loses its effectiveness quickly after application. It also has a low solubility in water, making it difficult to use in aqueous solutions.
未来方向
There are several future directions for research on Cyphenothrin. One area of research is the development of new formulations that increase its residual effect and solubility in water. Another area of research is the investigation of its potential for use in integrated pest management strategies, which aim to reduce the use of pesticides in agriculture. Additionally, there is a need for further research on the potential environmental impacts of Cyphenothrin, particularly on aquatic organisms. Finally, there is a need for research on the potential health effects of long-term exposure to Cyphenothrin in humans.
Conclusion:
In conclusion, Cyphenothrin is a synthetic insecticide that is widely used in agriculture and household pest control. It is highly effective against a broad range of insects and has been extensively studied for its insecticidal properties. Cyphenothrin acts as a neurotoxin by binding to the sodium channels in the nervous system of insects, leading to hyperexcitation and paralysis. While it has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on Cyphenothrin, including the development of new formulations, investigation of its potential for use in integrated pest management, and further research on its potential environmental and health impacts.
合成方法
Cyphenothrin is synthesized by reacting 2-methylphenylacetonitrile with isobutyl bromide in the presence of sodium hydride, followed by reacting the resulting product with chloroform and phosphorus trichloride. This reaction produces Cyphenothrin as a white crystalline solid with a melting point of 45-47°C.
科学研究应用
Cyphenothrin has been extensively studied for its insecticidal properties in various scientific research studies. It has been found to be highly effective against a broad range of insects, including mosquitoes, cockroaches, and flies. Cyphenothrin has been used in the development of insecticide formulations for agricultural and household pest control. It has also been used in the development of insecticide-treated bed nets for malaria prevention.
属性
IUPAC Name |
1-methyl-2-[(2-methylphenyl)-(2-methylpropyl)phosphoryl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23OP/c1-14(2)13-20(19,17-11-7-5-9-15(17)3)18-12-8-6-10-16(18)4/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOLSJSSQVZFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CC(C)C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-[(2-methylphenyl)-(2-methylpropyl)phosphoryl]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)


![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)

![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)